Angiotensin I/II (1-6) (TFA)

Cardiovascular pharmacology Renin-angiotensin system Vasopressor activity

Angiotensin I/II (1-6) (TFA) is a synthetic hexapeptide fragment (sequence: Asp-Arg-Val-Tyr-Ile-His, CAS 47896-63-9) corresponding to the N-terminal six amino acids of both Angiotensin I and Angiotensin II, supplied as the trifluoroacetate salt with a molecular weight of 915.91 Da. This fragment is generated endogenously through proteolytic processing of the parent angiotensin peptides but exhibits pharmacodynamic properties that are both quantitatively and qualitatively distinct from full-length Angiotensin II and the heptapeptide Angiotensin (1-7), making it a critical research tool for structure-activity relationship (SAR) studies and a necessary reference standard in mass spectrometry-based angiotensin peptide profiling.

Molecular Formula C38H56F3N11O12
Molecular Weight 915.9 g/mol
Cat. No. B8143941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I/II (1-6) (TFA)
Molecular FormulaC38H56F3N11O12
Molecular Weight915.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H55N11O10.C2HF3O2/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50;3-2(4,5)1(6)7/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41);(H,6,7)/t19-,23-,24-,25-,26-,28-,29-;/m0./s1
InChIKeyNHVJMAYWVZIFSD-QRTQXXRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I/II (1-6) (TFA): A Defined Hexapeptide Fragment for Differentiated Renin-Angiotensin System Research and Procurement


Angiotensin I/II (1-6) (TFA) is a synthetic hexapeptide fragment (sequence: Asp-Arg-Val-Tyr-Ile-His, CAS 47896-63-9) corresponding to the N-terminal six amino acids of both Angiotensin I and Angiotensin II, supplied as the trifluoroacetate salt with a molecular weight of 915.91 Da [1]. This fragment is generated endogenously through proteolytic processing of the parent angiotensin peptides but exhibits pharmacodynamic properties that are both quantitatively and qualitatively distinct from full-length Angiotensin II and the heptapeptide Angiotensin (1-7), making it a critical research tool for structure-activity relationship (SAR) studies and a necessary reference standard in mass spectrometry-based angiotensin peptide profiling [2][3].

Why Angiotensin I/II (1-6) (TFA) Cannot Be Interchanged with Angiotensin II, Angiotensin (1-7), or Other RAS Fragments in Experimental Protocols


Angiotensin peptide fragments exhibit a strict length-dependent pharmacophore requirement: the C-terminal Phe8 residue is essential for full AT1 receptor agonism, and truncation to six residues dramatically reshapes both receptor binding preference and functional outcomes [1]. Ang-(1-6) retains pressor activity at less than 0.024% of Angiotensin II potency, lacks bradykinin-potentiating activity that characterizes Ang-(1-7), and occupies the lowest tier of ACE inhibitory activity among angiotensin fragments—three axes of functional divergence that render it non-interchangeable with any other in-class peptide for protocols requiring precisely defined pharmacological properties or use as a selective negative control [2][3].

Angiotensin I/II (1-6) (TFA): Quantified Differentiation Guide for Scientific Selection Against Closest Analogs


Pressor Potency: Ang-(1-6) Is Over 4,000-Fold Weaker Than Angiotensin II in Human Subjects

In a direct head-to-head intravenous infusion study in 5 normal men, Ang-(1-6) exhibited a pressor potency of less than 0.024% relative to Ile5-Angiotensin II, while Ang-(1-7) exhibited less than 0.028% [1]. This approximately 4,000-fold reduction in pressor activity relative to the full-length octapeptide establishes Ang-(1-6) as a functionally minimal agonist and distinguishes it from Ang-(3-8) (Angiotensin IV), which retains partial pressor activity through AT1 receptor activation at high concentrations [2].

Cardiovascular pharmacology Renin-angiotensin system Vasopressor activity

Duration of Pressor Action: Ang-(1-6) Exhibits Shorter Pharmacodynamic Half-Life Than Ang-(1-7) in Humans

Following cessation of intravenous infusion in human subjects, the duration of pressor action (T) for Ang-(1-6) was 10 minutes for both systolic and diastolic blood pressure, compared to 20 minutes (systolic) and 30 minutes (diastolic) for Ang-(1-7) [1]. T for Ang-(1-6) was also shorter than T previously reported for Ile5-Angiotensin II. The study explicitly concluded that Ang-(1-6) is more rapidly metabolized than Ang-(1-7) or Ile5-Ang II in man [1].

Peptide pharmacokinetics Metabolic stability Pharmacodynamics

Bradykinin Potentiation: Ang-(1-6) Lacks Activity, Providing a Clean Negative Control for Ang-(1-7)-Mediated Kinin Modulation

In a systematic study evaluating bradykinin-potentiating activity of Ang-(1-7)-related peptides in conscious Wistar rats, intravenous injections of Ang-(1-7) (2.2 nmol) transformed the effect of a single dose of bradykinin (1 nmol) into the effect produced by a double dose. Ang-(2-7) and Ang-(3-7) showed similar potentiating activity. In contrast, Ang-(1-6), Ang-(1-5), Ang-(4-7), and A-779 did not change the hypotensive effect of bradykinin at doses ranging from 8 up to 25 nmol [1]. This clear functional demarcation establishes Ang-(1-6) as a structurally matched but functionally inactive control for bradykinin potentiation studies.

Kinin system Bradykinin potentiation ACE-angiotensin crosstalk

ACE Inhibitory Activity: Ang-(1-6) Ranks at the Bottom Among Angiotensin Fragments, Distinguishing It from Ang-(1-7)

ACE inhibitory activity was evaluated using a fluorometric assay in rat plasma with Hip-His-Leu as substrate. The rank order of ACE inhibition was: Ang-(2-7) ≥ Ang-(3-7) > Ang-(1-7) >> Ang-(1-5) > Ang-(4-7) ≥ Ang-(1-6) ≥ A-779 [1]. Ang-(1-6) occupies the lowest tier of ACE inhibitory potency among the angiotensin fragment series, alongside the Mas receptor antagonist A-779. In contrast, purified Ang-(1-7) inhibits canine ACE with an IC50 of 0.65 µM , a level of activity Ang-(1-6) does not approach.

ACE inhibition Enzymatic assay Peptide rank-order pharmacology

Renin Suppression Without Aldosterone Stimulation: A Shared but Quantitatively Characterized Feature of Ang-(1-6) and Ang-(1-7) Distinct from Angiotensin II

In the same human infusion study, both Ang-(1-6) and Ang-(1-7) caused a significant decrease in plasma renin activity in normal men and patients with Bartter's syndrome, yet neither peptide caused an increase in plasma aldosterone [1]. This contrasts sharply with Angiotensin II, which is known to potently stimulate aldosterone secretion (e.g., plasma aldosterone increased to 345 ± 72 pg/mL under Ang II infusion in conscious dogs [2]). The uncoupling of renin suppression from aldosterone stimulation is a pharmacodynamic signature that distinguishes the short fragments from Ang II and positions Ang-(1-6) as a tool for studying renin feedback mechanisms independent of mineralocorticoid activation.

Renin-angiotensin-aldosterone system Plasma renin activity Endocrine pharmacology

TFA Salt Form: Enhanced Solubility and Defined Stoichiometry for Reproducible In Vitro Assay Preparation

The TFA salt form of Angiotensin I/II (1-6) (MW 915.91) demonstrates aqueous solubility of ≥100 mg/mL (~109.18 mM) and DMSO solubility of ≥100 mg/mL, with storage stability at -80°C for 2 years or -20°C for 1 year as lyophilized powder sealed away from moisture and light [1]. The free base form (MW 801.89, CAS 47896-63-9) lacks the counterion that enhances solubility and may exhibit variable solubility across vendors depending on residual TFA content from SPPS cleavage . The TFA salt specification ensures a defined stoichiometry that supports consistent solution preparation across experimental replicates and laboratories, addressing a known source of inter-laboratory variability in peptide bioactivity assays [2].

Peptide solubility Formulation consistency Assay reproducibility

Optimal Research and Industrial Application Scenarios for Angiotensin I/II (1-6) (TFA) Derived from Quantitative Differentiation Evidence


Negative Control in Bradykinin Potentiation and ACE-Independent Ang-(1-7) Signaling Studies

Because Ang-(1-6) shares the N-terminal DRVYIH hexapeptide sequence with Ang-(1-7) yet completely lacks bradykinin-potentiating activity at doses exceeding 10× the effective dose of Ang-(1-7) [1], it serves as the sequence-matched negative control of choice for experiments investigating Ang-(1-7)-mediated kinin modulation. Combined with its minimal ACE inhibitory activity [1], Ang-(1-6) enables researchers to dissect whether observed Ang-(1-7) effects are mediated through the Mas receptor or are secondary to ACE inhibition and bradykinin accumulation.

Structure-Activity Relationship (SAR) Reference Point for Angiotensin Fragment Pharmacology

Ang-(1-6) occupies a uniquely defined position in the angiotensin fragment pharmacophore map: it is the longest fragment that retains measurable but minimal pressor activity (<0.024% of Ang II [2]) while still suppressing renin without stimulating aldosterone [2]. Combined with the evidence that Ang-(5-8) (tetrapeptide Tyr-Ile-His) represents the minimal pressor fragment, Ang-(1-6) serves as a critical SAR reference point between inactive shorter fragments and the more active Ang-(1-7) and Ang-(3-8)/Ang IV, enabling systematic mapping of the contribution of each residue to receptor activation and metabolic stability.

Rapid-Washout Experimental Designs and Metabolic Stability Benchmarking

With a pressor action duration of only 10 minutes post-infusion in humans—50-67% shorter than Ang-(1-7) [2]—Ang-(1-6) (TFA) is the angiotensin fragment of choice for experimental protocols requiring rapid pharmacodynamic washout between treatment conditions. This property is particularly valuable in isolated organ perfusion studies, sequential drug challenge protocols in vascular beds, and as a metabolic stability reference standard when characterizing novel angiotensin peptide analogs or peptidomimetics with extended half-lives.

Mass Spectrometry Reference Standard for Angiotensin Peptide Profiling and RAS Biomarker Quantitation

Ang-(1-6), with its defined monoisotopic mass and well-characterized sequence (DRVYIH, MW 801.89 free base / 915.91 TFA salt ), is suitable as a calibration standard or internal reference in LC-MS/MS methods for comprehensive angiotensin peptide profiling [3]. Unlike full-length angiotensin I or II, which are commonly included in commercial calibration mixtures, Ang-(1-6) fills a specific mass window for fragment detection and can serve as a diagnostic marker of RAS processing pathway activity, distinguishing N-terminal processing from C-terminal processing of angiotensin peptides in tissue and biofluid analyses.

Quote Request

Request a Quote for Angiotensin I/II (1-6) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.